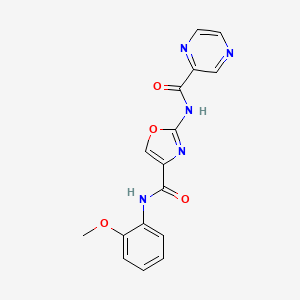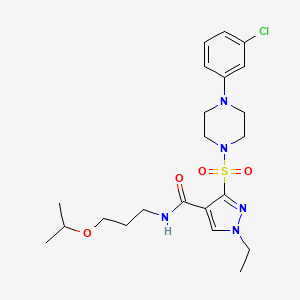
N-benzyl-1-(4-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(4-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide, also known as BPT, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPT belongs to the class of triazole-containing compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
科学的研究の応用
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide
This compound, often referred to as “Compound A,” exhibits several fascinating properties that make it relevant for scientific research:
a. Anti-Inflammatory and Immunomodulatory Effects: Compound A has shown promise as an anti-inflammatory agent. Researchers have explored its potential in modulating immune responses, particularly in conditions like autoimmune diseases and chronic inflammation. By targeting specific pathways, it could help regulate the immune system and reduce inflammation.
b. Cancer Therapy: Studies suggest that Compound A might have anticancer properties. It could inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis (programmed cell death). Researchers are investigating its potential as an adjunct therapy alongside conventional treatments.
c. Neuroprotective Properties: Compound A’s structure hints at possible neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, or mitigate neuroinflammation. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
d. Cardiovascular Applications: Given its sulfonyl and piperazinyl moieties, Compound A could influence cardiovascular health. Researchers are investigating its effects on blood vessels, platelet aggregation, and cardiac function. Potential applications include managing hypertension or preventing thrombosis.
e. Drug Delivery Systems: Compound A’s solubility and stability properties make it an interesting candidate for drug delivery systems. Researchers are designing nanoparticles or micelles incorporating this compound to improve drug bioavailability and targeted delivery.
f. Chemical Biology and Enzyme Inhibition: Compound A’s unique structure could serve as a scaffold for designing enzyme inhibitors. Researchers explore its interactions with specific enzymes, aiming to develop novel therapeutic agents.
a. Antimicrobial Properties: Compound B’s triazole ring system suggests potential antimicrobial activity. Researchers investigate its effectiveness against bacteria, fungi, and even drug-resistant strains. It could be part of new antibiotics or antifungal agents.
b. Antiviral Research: Given the global importance of antiviral drugs, Compound B’s structure warrants exploration. Researchers assess its ability to inhibit viral replication or entry. It might contribute to the fight against emerging viruses.
c. Molecular Imaging and Diagnostics: Compound B’s pyridine moiety could enable molecular imaging. Researchers attach radioactive isotopes to it, creating imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These agents help visualize specific tissues or receptors in vivo.
d. Chemical Synthesis and Click Chemistry: The triazole ring in Compound B is a hallmark of “click chemistry.” Researchers use it for efficient chemical synthesis, ligand conjugation, and bioconjugation. It simplifies complex reactions and facilitates drug discovery.
e. Metal Coordination Complexes: Compound B’s benzyl and pyridine groups allow coordination with metal ions. Researchers explore its potential in creating metal complexes for catalysis, sensing, or luminescence.
f. Bioinformatics and Molecular Docking Studies: Computational approaches, such as molecular docking, can predict Compound B’s interactions with biological macromolecules. Researchers use it to screen potential drug targets or understand binding mechanisms.
These compounds offer exciting avenues for scientific exploration, and ongoing research will likely uncover even more applications. Keep an eye on their progress! 🌟
特性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN5O4S/c1-4-27-16-20(21(29)24-9-6-14-32-17(2)3)22(25-27)33(30,31)28-12-10-26(11-13-28)19-8-5-7-18(23)15-19/h5,7-8,15-17H,4,6,9-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNDZRHNWXWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



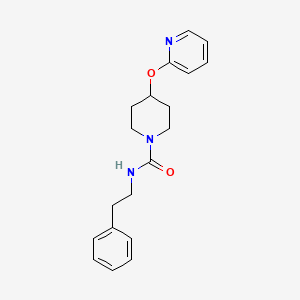
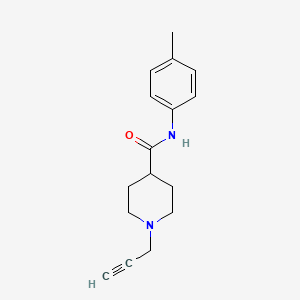
![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)
![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)
![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)
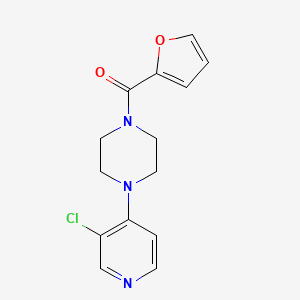
![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)
